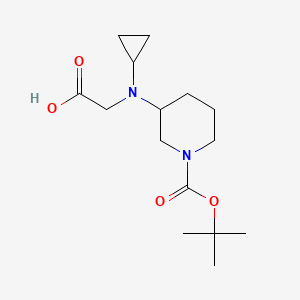

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13465780

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H26N2O4 |

|---|---|

| Molecular Weight | 298.38 g/mol |

| IUPAC Name | 2-[cyclopropyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |

| Standard InChI | InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19) |

| Standard InChI Key | FXOURPOPDOQWCP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2 |

Introduction

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. These compounds are often studied for their biological activities and potential therapeutic applications due to their structural features, which include a piperidine ring and a cyclopropyl amino group.

Chemical Formula and Molecular Weight

-

Molecular Formula: C15H26N2O4

-

Molecular Weight: Approximately 298.38 g/mol.

Stereochemistry

The stereochemistry of this compound can significantly affect its biological activity, particularly if one enantiomer exhibits different properties from another. The (S) and (R) enantiomers, such as (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester and (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, have distinct CAS numbers: 1354004-64-0 for the (S) form and 1822505-41-8 for the (R) form .

Synthesis and Chemical Reactions

The synthesis of 3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves several key steps, including the use of specific reaction conditions such as temperature control and solvents or catalysts to enhance yields. Continuous flow synthesis techniques may also be employed for industrial-scale production to optimize efficiency.

Common Reactions

-

Hydrolysis: Uses acids to cleave ester bonds.

-

Nucleophilic Substitutions: Uses bases to replace functional groups.

Mechanism of Action and Biological Applications

The mechanism of action for 3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with biological targets such as enzymes or receptors. Compounds with similar structures often exhibit inhibitory or modulatory effects on various biochemical pathways, making them candidates for drug development.

Analytical Techniques

Relevant analyses such as NMR spectroscopy and mass spectrometry are used to provide insights into the purity and structural integrity of the compound.

Applications in Research and Industry

3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has potential applications in drug development and synthetic chemistry due to its unique structure and properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume